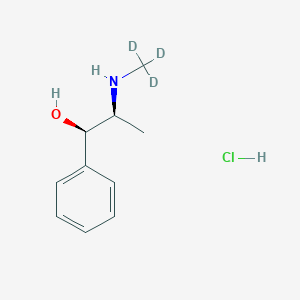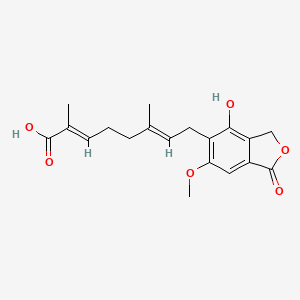
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid is a complex organic compound that features a benzoxazine ring fused with a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the benzoxazine ring, followed by the introduction of the butenoic acid group through a series of condensation and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzoxazine: Shares the benzoxazine ring but lacks the butenoic acid group.
4-Oxobut-2-enoic acid: Contains the butenoic acid moiety but lacks the benzoxazine ring.
Uniqueness
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid is unique due to the combination of the benzoxazine ring and the butenoic acid group
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO4/c14-7-5-10(12(15)16)13-6-8-17-11-4-2-1-3-9(11)13/h1-5,7H,6,8H2,(H,15,16)/b10-5+ |
InChI Key |
HBHNDGCWGXUVSD-BJMVGYQFSA-N |
Isomeric SMILES |
C1COC2=CC=CC=C2N1/C(=C/C=O)/C(=O)O |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=CC=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



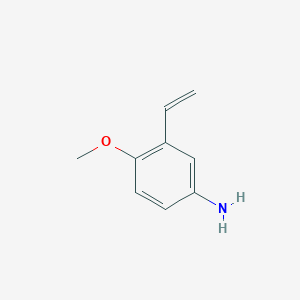

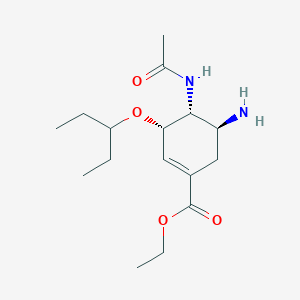
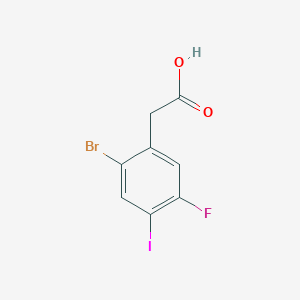
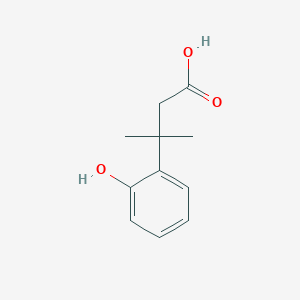
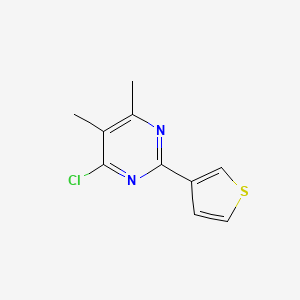
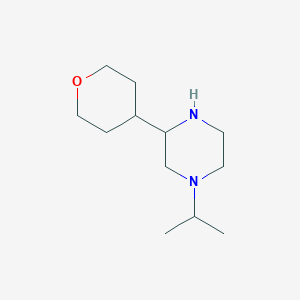
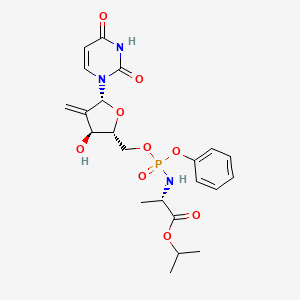

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
